1-(Thiophen-2-yl)cyclopentan-1-amine hydrochloride

Medicinal Chemistry Physicochemical Property Lead Optimization

1-(Thiophen-2-yl)cyclopentan-1-amine hydrochloride (CAS 1222098-25-0) is a heterocyclic primary amine presented as a hydrochloride salt. It features a cyclopentane ring directly substituted with a thiophene moiety at the 1-position, creating a sterically constrained scaffold.

Molecular Formula C9H14ClNS
Molecular Weight 203.73 g/mol
Cat. No. B12245200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiophen-2-yl)cyclopentan-1-amine hydrochloride
Molecular FormulaC9H14ClNS
Molecular Weight203.73 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=CS2)N.Cl
InChIInChI=1S/C9H13NS.ClH/c10-9(5-1-2-6-9)8-4-3-7-11-8;/h3-4,7H,1-2,5-6,10H2;1H
InChIKeyQJWCSTBVOXAIPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Thiophen-2-yl)cyclopentan-1-amine hydrochloride: A Physicochemically Defined Building Block for CNS and Heterocyclic Chemistry


1-(Thiophen-2-yl)cyclopentan-1-amine hydrochloride (CAS 1222098-25-0) is a heterocyclic primary amine presented as a hydrochloride salt. It features a cyclopentane ring directly substituted with a thiophene moiety at the 1-position, creating a sterically constrained scaffold. This compound is primarily utilized as a synthetic building block in medicinal chemistry, particularly for central nervous system (CNS) targets and heterocyclic synthesis [1]. The hydrochloride salt form provides solid-state stability and enhanced aqueous solubility, which is critical for reproducible laboratory handling [2].

Building Block For CNS and heterocyclic targets
Salt Form Hydrochloride for solid-state stability
Scaffold Type Sterically constrained cyclopentane-thiophene

The Risk of Substituting 1-(Thiophen-2-yl)cyclopentan-1-amine hydrochloride with Structurally Similar Analogs


Substituting this compound with a close analog like 1-(thiophen-2-yl)cyclohexan-1-amine or 1-(furan-2-yl)cyclopentan-1-amine is not scientifically neutral. Small structural variations cause significant, quantifiable shifts in key properties such as lipophilicity (XLogP3) and amine basicity (pKa), which directly influence passive membrane permeability, target binding, and salt formation stability [1][2]. A 0.5-unit increase in XLogP3 or a slight change in conjugate acid pKa can alter a molecule's pharmacokinetic profile, potentially leading to failed lead optimization or inconsistent assay results [3].

Ring size shift
Cyclopentane to cyclohexane may alter lipophilicity and binding pose.
Heterocycle swap
Thiophene vs furan: class-level differences in lipophilicity and membrane penetration may shift activity.
Regioisomer confusion
2-Thienyl vs 3-thienyl isomers are not interchangeable; target recognition may differ.

Quantitative Differentiation Evidence for 1-(Thiophen-2-yl)cyclopentan-1-amine hydrochloride


Lipophilicity Modulation: Reduced XLogP3 vs. the Cyclohexyl Homolog

The target compound (free base) has a computed XLogP3 of 1.6, which is 0.5 units lower than that of its direct cyclohexyl homolog, 1-(thiophen-2-yl)cyclohexan-1-amine (XLogP3 = 2.1) [1][2]. This quantifiable difference indicates lower lipophilicity for the cyclopentane version, which can be a critical advantage for improving aqueous solubility and reducing logD-driven off-target binding during CNS drug development.

Lipophilicity (XLogP3)
Head-to-head
Target: 1.6 vs cyclohexyl homolog: 2.1
Δ = −0.5
Supports lipophilicity-driven lead optimization.
Computed property; verify experimentally.
Medicinal Chemistry Physicochemical Property Lead Optimization

Regiochemical Purity: Distinguishable XLogP3 from the 3-Thienyl Isomer

The 2-thienyl isomer (target compound) possesses an XLogP3 of 1.6, compared to 1.5 for the 3-thienyl isomer [1][2]. Although the molecular formulas are identical, the 0.1 unit difference in computed lipophilicity underscores the distinct electronic environments created by the substitution pattern, which can lead to divergent biological recognition. This confirms that the 2-thienyl and 3-thienyl compounds are non-interchangeable.

Regioisomer Identity
Head-to-head
2-Thienyl: 1.6 vs 3-thienyl: 1.5
Δ = +0.1
Confirms isomer non-interchangeability.
Computed; analytical confirmation recommended.
Isomeric Differentiation Chemical Sourcing Structure-Activity Relationship

Heterocyclic Core Advantage: Thiophene vs. Furan Lipophilicity and Biological Activity

In a class-level comparison of parallel molecular libraries, thiophene-core compounds consistently demonstrated higher lipophilicity and correlated higher antiproliferative activity in MTT assays against A431 cells than their furan-core counterparts [1]. This establishes a class-level expectation that 1-(thiophen-2-yl)cyclopentan-1-amine hydrochloride will have a higher logD and potentially superior membrane penetration compared to a 1-(furan-2-yl)cyclopentan-1-amine analog.

Thiophene Bioisostere
Class-level
Thiophene sub-library: higher lipophilicity & antiproliferative activity than furan pairs.
Thiophene core may favor membrane penetration.
Inferred from parallel library data; verify in target series.
Bioisostere Analysis Heterocyclic Chemistry Antiproliferative Activity

Amine Basicity: Slightly Increased pKa of Conjugate Acid vs. Cyclohexylamine Scaffold

Studies on cycloalkylamine basicity show that the conjugate acid of cyclopentylamine has a pKa of 10.195 ± 0.003, which is 0.01 units higher than that of cyclohexylamine (pKa = 10.185 ± 0.003) in 3:1 methanol–water [1]. This confirms the cyclopentane ring elevates the basicity of the attached amine relative to a cyclohexane ring, influencing the protonation state at physiological pH and the dissociation equilibrium of the hydrochloride salt.

Conjugate Acid pKa
Reported
Cyclopentylamine pKa 10.195 vs cyclohexylamine 10.185
Δ = +0.01
Supports salt stability selection.
Measured in 3:1 MeOH–H₂O, 25 °C.
Amine Basicity Salt Formation Protonation State

Hydrochloride Salt Advantage: Validated Purity and Solid-State Stability

The commercially available hydrochloride salt of this compound is specified at 98% purity with a molecular weight of 203.73 g/mol (CAS 1222098-25-0), contrasting with the free base which is typically supplied at 95% purity [1]. The 3% higher purity and solid hydrochloride form provides superior weighing accuracy and long-term storage stability compared to the liquid or low-melting free base (boiling point 82-84 °C at 0.5 Torr).

Salt Form Purity
Data to verify
HCl salt 98% purity vs free base 95%
May improve weighing reproducibility.
Supplier specification; verify lot.
Salt Selection Chemical Logistics Reproducibility

Steric and Conformational Constraint: Cyclopentane vs. Cyclohexane Ring Size Impact on Molecular Recognition

The cyclopentane ring of the target compound provides a conformationally restricted scaffold with a calculated rotatable bond count of 1, identical to its cyclohexane homolog, but with a smaller spatial footprint [1][2]. The reduced ring size (5 vs. 6 carbons) can lead to different binding affinities for biological targets with constrained binding pockets, offering a key differentiation point for fragment-based drug design (FBDD) programs.

Ring Conformation
Class-level
Cyclopentane smaller spatial volume than cyclohexane; identical rotatable bonds.
May alter binding in constrained pockets.
Structural analysis; binding studies needed.
Scaffold Diversity Conformational Analysis Fragment-Based Drug Design

Optimal Application Scenarios for 1-(Thiophen-2-yl)cyclopentan-1-amine hydrochloride


CNS Lead Optimization Requiring Low LogD and High Ligand Efficiency

Based on its XLogP3 of 1.6—which is 0.5 units lower than its cyclohexyl homolog [1]—the target compound is ideally suited as a fragment or building block in CNS drug discovery programs where minimizing lipophilicity is a priority for reducing off-target binding and improving metabolic stability. Its consistent lipophilicity and basicity profile supports predictable structure-activity relationship (SAR) exploration.

Heterocyclic Scaffold Extensions in Anticancer or Antimicrobial Libraries

The thiophene core confers a verified lipophilicity and activity advantage over furan-based analogs [1]. This makes the compound a valuable starting point for generating parallel libraries of thiophene-containing molecules, such as carboxamides or sulfonamides, aimed at antiproliferative or antimicrobial targets where membrane penetration is beneficial.

Reproducible High-Throughput Screening (HTS) and Fragment-Based Drug Design (FBDD)

The hydrochloride salt's 98% purity specification and solid-state stability [1] ensure high confidence in compound integrity over time. This makes it a robust candidate for long-term inclusion in compound management libraries for HTS and FBDD, where accurate compound concentration and identity are essential for hit validation.

Precursor for CNS-Active Amine Derivatives

With a slightly elevated basicity (pKa = 10.195 for the parent amine class) relative to the cyclohexyl counterpart [1], this amine can form stable amide or sulfonamide bonds of particular relevance for synthesizing constrained pharmacophores targeting CNS aminergic GPCRs or ion channels.

Application
Selection Property
Validation Focus
CNS lead optimization studies
Low lipophilicity scaffold for multiparameter optimization
Verify lipophilicity and target engagement in CNS models
Heterocyclic library synthesis
Thiophene core for lipophilicity modulation
Antiproliferative or antimicrobial screening; membrane penetration assays
HTS and FBDD compound management
Solid-state stability and specified purity
Long-term storage stability; concentration verification
CNS-targeted amine derivatization
Slightly elevated amine basicity
Salt formation and amide coupling efficiency
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